(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety linked to an acrylamide backbone. The nitrogen of the acrylamide is substituted with a 2-hydroxyethyl group bearing a hybrid furan-thiophene heterocyclic system.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-15(17-5-4-16(26-17)14-7-8-27-11-14)10-21-20(23)6-2-13-1-3-18-19(9-13)25-12-24-18/h1-9,11,15,22H,10,12H2,(H,21,23)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAMYQCEMMJSGZ-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.
Synthesis of the Thiophene and Furan Rings: These heterocycles can be synthesized via various methods, including the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling Reactions: The benzo[d][1,3]dioxole, thiophene, and furan intermediates are then coupled using acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide linkage.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct (E)-configuration of the double bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones and furanones, respectively.
Reduction: Reduction reactions can target the acrylamide double bond, converting it to the corresponding amide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones, and furanones.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapies. Its structure allows for interactions with biological targets involved in cancer cell proliferation and apoptosis. For instance, the incorporation of thiophene and furan moieties enhances its bioactivity by improving solubility and facilitating cellular uptake. Research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
Antioxidant Properties
The compound's benzo[d][1,3]dioxole structure is known for its antioxidant properties. Compounds with this scaffold have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. The presence of hydroxyl groups can enhance hydrogen bonding interactions with inflammatory mediators, potentially leading to reduced inflammation in various models .
Polymer Chemistry
In materials science, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide can be utilized as a monomer for synthesizing polymers with specific thermal and mechanical properties. Its functional groups allow for copolymerization with other acrylamides to create materials with tailored characteristics for applications in coatings and adhesives .
Nanotechnology
The compound's unique structure makes it suitable for applications in nanotechnology, particularly in the synthesis of nanoparticles. For instance, it can serve as a stabilizing agent or capping ligand for metal nanoparticles, enhancing their stability and functionality in biomedical applications .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Acrylamide Backbone : The initial step involves the reaction of benzodioxole derivatives with acrylic acid derivatives under controlled conditions.
- Introduction of Thiophene and Furan Units : Subsequent steps involve the introduction of thiophene and furan substituents through electrophilic substitution reactions.
Characterization Techniques
Characterization of the synthesized compound is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To determine the molecular structure and confirm the incorporation of functional groups.
- Mass Spectrometry (MS) : For molecular weight determination and purity assessment.
- Infrared Spectroscopy (IR) : To identify functional groups present in the molecule.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple aromatic and heterocyclic rings suggests potential for π-π stacking interactions and hydrogen bonding, which could be crucial for its biological activity.
Comparison with Similar Compounds
Key Structural Features:
- Core : α,β-unsaturated acrylamide scaffold (E-configuration confirmed via NMR) .
- Aromatic substituent: Benzo[d][1,3]dioxol-5-yl (piperonyl) group, known for enhancing metabolic stability and membrane permeability .
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acrylamide derivatives, as detailed below:
Substituent Variations on the Acrylamide Nitrogen
Aromatic Core Modifications
Key Observations:
Bioactivity Correlation :
- Thiophene-furan hybrids (as in the target compound) are understudied but may offer unique electronic properties for receptor binding .
- Methoxy and hydroxy groups (e.g., in and ) improve solubility but may reduce blood-brain barrier penetration.
Synthetic Flexibility :
Configuration Impact :
- E-configuration in acrylamides enhances planarity and intermolecular interactions compared to Z-isomers .
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide, with CAS number 2034997-31-2, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antioxidant properties, anticancer effects, and mechanisms of action.
- Molecular Formula : C20H17NO4S2
- Molecular Weight : 399.5 g/mol
- Structure : The compound features a benzo[d][1,3]dioxole moiety linked to an acrylamide structure with additional thiophene and furan functionalities.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives containing similar structural motifs can scavenge free radicals effectively. The antioxidant activity is often quantified using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where lower IC50 values indicate stronger activity.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Similar compounds have demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). For example, certain derivatives have shown IC50 values in the low micromolar range, indicating potent cytotoxicity.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 18 | MCF-7 | 1.27 | Induces apoptosis |
| Compound 21e | MCF-7 | 1.003 | EGFR inhibition |
The mechanisms underlying the biological activities of compounds like this compound often involve:
- Reactive Oxygen Species (ROS) Scavenging : Compounds can neutralize ROS, thereby protecting cells from oxidative stress.
- Inhibition of Key Signaling Pathways : Some derivatives inhibit pathways such as the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.
- Induction of Apoptosis : Certain structures promote programmed cell death in malignant cells while sparing normal cells.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds to establish a clearer understanding of their biological profiles:
- Study on Thiazolidinone Derivatives : This study evaluated various thiazolidinone derivatives for their antioxidant and anticancer activities. Notably, compounds with similar structural features to our compound showed promising results against breast cancer cell lines with significant inhibition of cell proliferation .
- Synthesis and Evaluation of Quinazolinone-Thiazolidinone Hybrids : This research highlighted the anticancer potential of synthesized hybrids against lung and breast cancer cell lines. The most potent compounds exhibited low micromolar IC50 values and were further characterized for their mechanism involving apoptosis induction .
Q & A
How can the synthesis of this acrylamide derivative be optimized to improve yield and purity?
Methodological Answer:
The synthesis involves condensation of intermediates (e.g., benzo[d][1,3]dioxole derivatives) with activated carbonyl groups. Key optimization steps include:
- Catalyst Selection : Use phase-transfer catalysts (e.g., triethylamine) to enhance reaction efficiency, as demonstrated in similar acrylamide syntheses .
- Solvent Choice : Chloroform or ethyl acetate improves solubility and minimizes side reactions .
- Reaction Monitoring : Track reaction progress via TLC or HPLC to terminate at optimal conversion.
- Purification : Column chromatography (silica gel with hexane/EtOAc gradients) or recrystallization from ethanol-DMF mixtures ensures high purity .
What advanced analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.50 ppm for trans-alkene protons) confirm stereochemistry and substituent positions .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 356.20 [M+H]⁺) and detects impurities .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (hydroxyl groups) verify functional groups .
- Chromatographic Purity : HPLC with UV detection at λ ~280 nm ensures >95% purity .
How should researchers design experiments to evaluate the compound’s biological activity (e.g., anticonvulsant or anticancer properties)?
Methodological Answer:
- In Vitro Assays :
- Dose-Response Studies : Test 10⁻⁶–10⁻³ M concentrations to establish efficacy thresholds.
- Mechanistic Probes : Assess nitric oxide scavenging or apoptosis markers (e.g., caspase-3 activation) to link activity to molecular pathways .
How can (E/Z)-isomer formation during synthesis be addressed to ensure stereochemical homogeneity?
Methodological Answer:
- Reaction Conditions : Use polar aprotic solvents (e.g., acetonitrile) and elevated temperatures (80–100°C) to favor the thermodynamically stable (E)-isomer .
- Catalytic Control : Additives like piperidine or DBU may suppress Z-isomer formation via selective transition-state stabilization.
- Separation Techniques : Employ preparative HPLC with chiral columns or fractional crystallization to isolate the desired isomer .
What methodologies are recommended for resolving contradictions in biological activity data across studies?
Methodological Answer:
- Comparative Analysis : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., anticonvulsant ED₅₀ values) to identify trends or outliers .
- Mechanistic Validation : Use orthogonal assays (e.g., patch-clamp for ion channel modulation) to confirm hypothesized modes of action .
How should stability studies be designed to assess the compound’s shelf-life under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photooxidation products.
- pH Stability : Test solubility and integrity in buffers (pH 1–10) to identify optimal storage formulations .
What strategies can mitigate toxicity risks during in vivo studies?
Methodological Answer:
- Acute Toxicity Screening : Determine LD₅₀ in rodents using OECD Guideline 423 before long-term studies.
- Metabolite Profiling : Use LC-MS/MS to identify hepatotoxic or nephrotoxic metabolites .
- Histopathological Analysis : Examine liver, kidney, and brain tissues post-administration for lesions or inflammation .
How can computational methods complement experimental research on this compound?
Methodological Answer:
- Docking Studies : Model interactions with target proteins (e.g., GABA receptors or HDACs) using AutoDock Vina .
- QSAR Modeling : Corrogate structural features (e.g., thiophene substituents) with bioactivity data to guide analog design .
- ADMET Prediction : Use SwissADME or pkCSM to predict bioavailability, blood-brain barrier penetration, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
